[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, an amino-acetyl group, and a carbamic acid benzyl ester moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include thionyl chloride, formaldehyde, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
- [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
- [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-propyl-carbamic acid benzyl ester
Uniqueness
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)21(12-16-9-6-10-20(16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQGHXVYRUHYOP-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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